D-Allose phenylosazone
Description
D-Allose phenylosazone is a derivative of the rare sugar D-allose, formed by the condensation reaction of D-allose with phenylhydrazine. Phenylosazones are critical in carbohydrate chemistry for identifying and characterizing monosaccharides due to their distinct crystalline structures and melting points. D-Allose itself is a C-3 epimer of D-glucose and belongs to the aldohexose family. It is notable for its rare occurrence in nature and its unique physiological properties, including anticancer, anti-inflammatory, and antioxidative effects . The phenylosazone derivative retains the stereochemical features of D-allose, enabling its use in structural analysis and differentiation from other sugars.
Properties
CAS No. |
6164-71-2 |
|---|---|
Molecular Formula |
C18H22N4O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(2R,3S,4S)-5,6-bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C18H22N4O4/c23-12-16(24)18(26)17(25)15(22-21-14-9-5-2-6-10-14)11-19-20-13-7-3-1-4-8-13/h1-11,16-18,20-21,23-26H,12H2/t16-,17+,18-/m1/s1 |
InChI Key |
BZVNQJMWJJOFFB-FGTMMUONSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)[C@@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Allose phenylosazone is synthesized by reacting D-Allose with an excess of phenylhydrazine. The reaction typically involves heating the mixture in an acidic medium, which facilitates the formation of the phenylosazone derivative. The general reaction can be represented as follows:
D-Allose+3C6H5NHNH2→D-Allose phenylosazone+2H2O+C6H5NH2
Industrial Production Methods: Industrial production of this compound is not common due to the rarity of D-Allose itself. D-Allose can be produced biotechnologically from D-Psicose using specific enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Allose phenylosazone can undergo oxidation reactions, where the aldehyde group is converted to a carboxylic acid.
Reduction: Reduction of this compound can lead to the formation of corresponding alcohols.
Substitution: Substitution reactions can occur at the phenylhydrazone moiety, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as hypobromite.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Aldonic acids.
Reduction: Alditols.
Substitution: Phenylhydrazone derivatives.
Scientific Research Applications
D-Allose phenylosazone has several applications in scientific research:
Chemistry: Used for the identification and characterization of sugars through crystallography.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of rare sugar-based products and as a potential low-calorie sweetener.
Mechanism of Action
The mechanism of action of D-Allose phenylosazone involves its interaction with specific molecular targets and pathways. In biological systems, D-Allose is converted to D-Allose-6-phosphate, which then undergoes further enzymatic reactions to form D-Fructose-6-phosphate . This pathway is part of the glycolytic process, which is essential for energy production in cells. The phenylosazone derivative may exert its effects by interfering with these metabolic pathways, leading to various physiological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Differences
D-Allose phenylosazone is structurally compared to phenylosazones of other aldohexoses and ketohexoses, such as D-glucose, D-galactose, D-fructose, and D-psicose (D-allulose). Key differences arise from the configuration of hydroxyl groups:
- D-Allose vs. D-Glucose : D-Allose differs from D-glucose at the C-3 position (axial hydroxyl in D-allose vs. equatorial in D-glucose). This results in distinct phenylosazone melting points and crystal morphologies .
- D-Allose vs. D-Psicose (D-Allulose): D-Psicose is a ketohexose (C-3 ketone) and forms a phenylosazone with a different hydrazone linkage pattern. Unlike this compound, D-psicose phenylosazone lacks an anomeric hydroxyl group, altering its solubility and reactivity .
Physicochemical Properties
| Property | This compound | D-Glucose Phenylosazone | D-Psicose Phenylosazone |
|---|---|---|---|
| Melting Point (°C) | 198–200 (decomp.) | 205–208 | 185–188 |
| Solubility in Water | Low | Moderate | Low |
| Crystalline Structure | Needle-like | Prismatic | Plate-like |
| Specific Rotation (°) | +34.5 (c = 1, H₂O) | +52.0 (c = 1, H₂O) | +28.0 (c = 1, H₂O) |
Data compiled from studies on sugar osazones .
Research Findings and Challenges
Recent studies highlight the unique conformational stability of this compound in ligand-binding proteins, such as the D-allose binding protein (PDB: 1gud vs. 1rpj), which undergoes a 4.0 Å RMSD shift upon ligand binding . Challenges in industrial applications include the high cost of D-allose production and the need for optimized enzymatic systems to scale phenylosazone synthesis .
Q & A
Q. What strategies enhance reproducibility in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
